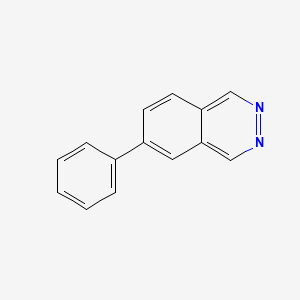

6-Phenylphthalazine

Description

Properties

IUPAC Name |

6-phenylphthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-4-11(5-3-1)12-6-7-13-9-15-16-10-14(13)8-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALUFRZBYPBQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CN=NC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506647 | |

| Record name | 6-Phenylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78032-09-4 | |

| Record name | 6-Phenylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Phenylphthalazine and Its Precursors

Classical Approaches to 6-Phenylphthalazine Synthesis

Classical methods for synthesizing this compound typically involve the preparation of phenylphthalic acid derivatives followed by condensation with hydrazine (B178648), or the modification of pre-formed phthalazine (B143731) rings.

The Gomberg-Bachmann reaction, a method for aryl-aryl coupling, can be adapted for the synthesis of phenylphthalic acid precursors. This reaction involves the decomposition of arenediazonium salts in the presence of another aromatic compound, typically under basic conditions, to form biaryl compounds slideshare.netwikipedia.org. While direct application to phthalic acid synthesis might be complex, modifications can lead to phenyl-substituted aromatic systems that can then be functionalized into phthalic acid derivatives. For instance, research has described methods to synthesize phenyl-substituted benzoic acids, which could serve as starting points for phenylphthalic acids, by coupling reactions involving aryl halides and boronic acids, or through diazotization and subsequent reactions benchchem.compatsnap.comoc-praktikum.de. One documented approach for synthesizing phenyl-substituted aromatic acids involves the Gomberg reaction followed by Kolbe-Schmidt carbonation, starting from aniline (B41778) derivatives and nitrobenzene (B124822) to form biphenyl (B1667301) intermediates, which are then converted to carboxylic acids benchchem.com.

A common strategy for forming the phthalazine ring is the condensation of 1,2-dicarbonyl compounds, such as phthalic acids or their anhydrides, with hydrazine or hydrazine hydrate (B1144303) thieme-connect.deactascientific.comwikipedia.orgstanford.eduresearchgate.net. Specifically, phenylphthalic acids, such as 4-phenylphthalic acid, can react with hydrazine to yield phenylphthalazine derivatives. For example, 1,4-dihydro-5-phenylphthalazine has been prepared from 3-phenylphthalic acid or its anhydride (B1165640), and 1,4-dihydroxy-6-phenylphthalazine from 4-phenylphthalic acid and hydrazine unishivaji.ac.in. The condensation of 2-benzoylbenzoic acid (a precursor related to phenylphthalic acid structures) with hydrazine hydrate in ethanol (B145695) is a reported method to yield 4-phenylphthalazin-1(2H)-one with good yields thieme-connect.de. Similarly, phenyl hydrazine reacting with phthalic anhydride or phthalic acid in microdroplets at room temperature can selectively form 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) with high yields stanford.eduresearchgate.net.

Synthesizing this compound can also be achieved by introducing the phenyl group onto a pre-formed, halogenated phthalazine core. This typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, a 6-halophthalazine (e.g., 6-chlorophthalazine (B3358219) or 6-bromophthalazine) is reacted with a phenylboronic acid derivative in the presence of a palladium catalyst and a base libretexts.orgrose-hulman.edunih.govrsc.org. For example, while not directly for this compound, Suzuki coupling of 6-chloroindole (B17816) with phenylboronic acid yields the coupled product in high yields, demonstrating the efficacy of this approach for aryl-aryl bond formation on heterocyclic systems nih.gov. Another classical approach involves the reduction of 1,4-dichloro-6-phenylphthalazine using red phosphorus and hydroiodic acid to yield this compound unishivaji.ac.in.

Modern and Regioselective Synthetic Strategies for this compound

Modern synthetic strategies aim for improved efficiency, regioselectivity, and often employ milder, more environmentally friendly conditions.

Cyclodehydration reactions, often involving intramolecular ring closure with the elimination of water, can be employed to construct the phthalazine ring system. For instance, research has explored the synthesis of phthalazine derivatives through cyclodehydration of hydrazones or related intermediates clockss.org. While specific examples directly leading to this compound through rearrangement are less detailed in the provided search results, related heterocycle syntheses often utilize cyclodehydration steps. For example, the synthesis of certain indenol[1,2-b]quinoline amines involves a cyclodehydration step followed by a Suzuki coupling nih.gov.

Significant advancements have been made in developing catalyst-free methods for phthalazine synthesis, aligning with green chemistry principles. One notable approach involves light-driven, metal-free domino reactions starting from o-methyl benzophenone (B1666685) derivatives and di-tert-butyl azodicarboxylate, which lead to the direct construction of various 1-aryl-phthalazines chemrxiv.orgchemrxiv.org. These methods are advantageous due to the absence of catalysts, mild reaction conditions, and the use of readily available substrates. Other catalyst-free strategies have been reported for related phthalazine derivatives, such as the use of glycerol (B35011) as a solvent to promote catalyst-free one-pot synthesis of pyrazolo[1,2-b]phthalazinediones derpharmachemica.com. Similarly, ultrasound-promoted, catalyst-free one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-triones in neutral ionic liquid has been described nih.gov. The reaction of phenyl hydrazine with phthalic anhydride or phthalic acid in microdroplets at room temperature also proceeds with high yields without external acidic or basic catalysts, demonstrating a catalyst-free pathway for related structures stanford.eduresearchgate.net.

Multi-Component Reactions for Phthalazine Derivatives

Multi-component reactions (MCRs) represent a powerful and efficient strategy in modern organic synthesis, enabling the rapid construction of complex molecular architectures from three or more simple starting materials in a single synthetic operation. This approach is particularly valuable for the synthesis of heterocyclic compounds, including various phthalazine derivatives, due to its inherent advantages such as atom economy, step economy, reduced reaction times, and often milder reaction conditions organic-chemistry.orgfrontiersin.orgtcichemicals.comcaltech.edursc.orgnih.gov. By consolidating multiple bond-forming events into a single pot, MCRs minimize the need for intermediate isolation and purification, thereby streamlining synthetic pathways and reducing waste frontiersin.orgtcichemicals.com.

Several MCR strategies have been developed for the synthesis of diverse phthalazine scaffolds. These methodologies often involve readily available precursors and employ various catalysts, including Lewis acids, Brønsted acids, bases, and even enzymes, under different reaction conditions such as thermal heating, microwave irradiation, or sonication analchemres.orgarabjchem.orgnih.govderpharmachemica.comosi.lv.

One notable MCR approach involves the condensation of phthalhydrazide (B32825) , malononitrile , and aldehydes analchemres.orgnih.gov. For instance, an electrochemical one-pot MCR utilizing phthalhydrazide , malononitrile , and various aldehydes in propanol with NaBr as an electrolyte has been reported to yield nanosized phthalazine derivatives in high yields analchemres.org. The use of benzaldehyde (B42025) as the aldehyde component in similar MCRs, often in conjunction with phthalhydrazide and malononitrile or ethyl cyanoacetate (B8463686) , has been employed to synthesize 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives derpharmachemica.com. These reactions can be catalyzed by various agents, including [Bmim] OH , triethylamine , p-TSA , or heterogeneous catalysts like NiFe2O4 Nanoparticle , under conditions ranging from microwave irradiation to ultrasonication derpharmachemica.com.

Another significant MCR pathway leads to phthalazine-triones . This method typically involves the three-component condensation of phthalhydrazide , dimedone , and aldehydes . The reaction is often facilitated by p-sulfonic acid calix nih.govarene as a catalyst in ethyl lactate (B86563) under microwave irradiation, yielding the desired products in excellent to moderate yields within a short reaction time arabjchem.org.

Furthermore, MCRs have been developed to construct thiazolylphthalazine-1,4-diones . An expeditious one-pot synthesis utilizes phenacyl bromides or 3-(2-bromoacetyl)coumarins , thiosemicarbazide , and phthalic anhydride in an ethanolic solution with catalytic amounts of acetic acid at moderate temperatures (60–65 °C), affording these derivatives in excellent yields osi.lv.

These diverse MCR strategies underscore the versatility of this synthetic paradigm for accessing the phthalazine core. The incorporation of phenyl substituents, such as in the target compound this compound, can be achieved by employing phenyl-containing starting materials, most notably benzaldehyde or phenacyl bromides , within these established multi-component reaction frameworks.

Summary of Multi-Component Reactions for Phthalazine Derivatives

| Reaction Type/Product Class | Key Starting Materials | Catalyst | Solvent | Reaction Conditions | Reported Yield Range |

| Nanosized Phthalazine Derivatives | Phthalhydrazide, Malononitrile, Aldehydes | NaBr (electrolyte) | Propanol | Electrochemical, undivided cell | High yields |

| Phthalazine-triones | Phthalhydrazide, Dimedone, Aldehydes | p-sulfonic acid calix nih.govarene | Ethyl lactate | Microwave irradiation, 130 °C, 10 min | 51–94% |

| 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | Aldehydes, Malononitrile, Phthalhydrazide | Lipase from Aspergillus niger | Binary solvent medium | Lipase-catalyzed | 70–86% |

| 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Phthalhydrazide, Malononitrile/Ethyl cyanoacetate, Benzaldehyde | [Bmim] OH, Triethylamine, p-TSA, NiFe2O4 Nanoparticle (examples) | Ethanol, Ionic liquid (examples) | Microwave irradiation, ultrasonication, thermal (examples) | Excellent yield |

| Aryl(hetaryl)-substituted Thiazolylphthalazine-1,4-diones | Phenacyl bromides / 3-(2-bromoacetyl)coumarins, Thiosemicarbazide, Phthalic anhydride | Acetic acid | Ethanolic solution | 60–65 °C | Excellent yields |

Mentioned Compounds

this compound

Acetic acid

Aldehydes

Alkyl isocyanides

Benzaldehyde

3-(2-bromoacetyl)coumarins

Dimedone

Ethanol

Ethyl cyanoacetate

Ethyl lactate

[Bmim] OH

Lipase from Aspergillus niger

Malononitrile

NaBr

NiFe2O4 Nanoparticle

p-sulfonic acid calix nih.govarene

p-TSA

Phenacyl bromides

Phthalaldehyde

Phthalhydrazide

Phthalic anhydride

Phthalazine

Propanol

Thiosemicarbazide

Triethylamine

Derivatization Strategies and Analogue Synthesis of 6 Phenylphthalazine

Synthesis of Substituted 6-Phenylphthalazine Analogues

The modification of the this compound core allows for the fine-tuning of its physicochemical and pharmacological properties. These modifications can be introduced at either the pendant phenyl ring or the phthalazine (B143731) nucleus itself.

Functionalization at the Phenyl Moiety

The peripheral phenyl group of this compound serves as a common site for substitution, enabling the exploration of structure-activity relationships (SAR). Various analogues can be synthesized by introducing electron-donating or electron-withdrawing groups onto this ring.

A prevalent strategy involves the use of substituted benzaldehydes or related precursors in the initial synthesis of the phthalazine ring system. For instance, the reaction of phthalaldehydic acid with a substituted phenylhydrazine (B124118) can yield 2-(substituted phenyl)phthalazin-1(2H)-ones. iau.ir This approach allows for the incorporation of a wide array of substituents on the phenyl ring.

In more complex syntheses, such as those targeting kinase inhibitors, specific substitution patterns on the terminal phenyl ring are crucial for activity. For example, derivatives bearing a 4-chloro-3-(trifluoromethyl)phenyl group have been synthesized to mimic the substitution pattern of known inhibitors like sorafenib. organic-chemistry.org These multi-substituted analogues often exhibit enhanced biological activity compared to their unsubstituted or monosubstituted counterparts. organic-chemistry.org The synthesis of these compounds can involve coupling a pre-functionalized phenyl group or by performing substitution reactions on the phenyl ring of the intact this compound molecule, although the former is more common.

Table 1: Examples of Functionalization at the Phenyl Moiety This table is generated based on synthetic principles described in the cited literature.

| Parent Structure | Substituent (R) | Resulting Compound Name | Synthetic Approach |

|---|---|---|---|

| 2-Phenylphthalazin-1(2H)-one | 4-Chloro | 2-(4-Chlorophenyl)phthalazin-1(2H)-one | Condensation of phthalaldehydic acid and 4-chlorophenylhydrazine |

| 1-(Biarylurea)-phthalazine | 4-Chloro-3-(trifluoromethyl) | 1-(4-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phthalazine | Coupling of an aminophthalazine with a substituted phenyl isocyanate |

Functionalization at the Phthalazine Core

The phthalazine nucleus offers several positions for functionalization, allowing for significant structural diversification. Common modifications include substitution at the C1, C4, and N2 positions of the phthalazin-1(2H)-one skeleton.

Chlorination of the phthalazinone core is a key step that opens the door to a variety of derivatives. Treatment of a phthalazin-1(2H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) yields a 1-chlorophthalazine (B19308) intermediate. organic-chemistry.org This chloro group is a versatile leaving group that can be displaced by various nucleophiles. For example, reaction with amines, such as p-phenylenediamine, affords N-substituted phthalazine derivatives. organic-chemistry.org Similarly, reaction with phenoxide intermediates can produce ether-linked analogues. nih.gov

Another important functionalization strategy is N-alkylation at the phthalazine nitrogen. For example, chemoselective N-alkylation of 4-benzylphthalazin-1(2H)-one with ethyl acrylate (B77674) can be achieved using anhydrous potassium carbonate, leading to the formation of an ester-containing side chain at the N2 position. nih.gov This side chain can be further elaborated, for instance, by hydrazinolysis of the ester to form a hydrazide, which is a versatile precursor for further reactions. nih.gov

Table 2: Key Reactions for Functionalization of the Phthalazine Core

| Starting Material | Reagent(s) | Intermediate/Product Type | Reference |

|---|---|---|---|

| Phthalazin-1(2H)-one | POCl₃ | 1-Chlorophthalazine | organic-chemistry.org |

| 1-Chlorophthalazine | p-Phenylenediamine | N¹-(Phthalazin-1-yl)benzene-1,4-diamine | organic-chemistry.org |

| 1-Chlorophthalazine | 4-Hydroxyphenylurea | 1-(4-(Phthalazin-1-yloxy)phenyl)urea | nih.gov |

| 4-Substituted-phthalazin-1(2H)-one | Ethyl acrylate, K₂CO₃ | N-alkylated phthalazinone ester | nih.gov |

Construction of Fused Heterocyclic Systems Incorporating this compound

Fusing an additional heterocyclic ring to the this compound framework creates rigid, polycyclic structures with unique three-dimensional arrangements. This approach has led to the discovery of compounds with significant biological activities.

Triazolophthalazine Derivatives from this compound Precursors

The organic-chemistry.orgnih.govyoutube.comtriazolo[3,4-a]phthalazine ring system is a prominent class of fused heterocycles derived from phthalazine precursors. The synthesis typically begins with a 4-hydrazinophthalazin-1-one, which is itself derived from the corresponding phthalazin-1-one. This hydrazino group is the key functional handle for building the triazole ring.

A common method involves the reaction of the hydrazinophthalazinone with various electrophiles. For example, cyclization with carbon disulfide followed by further reactions can lead to a variety of triazolophthalazine derivatives. nih.gov Another route involves the reaction of a 1-chloro-4-phenylphthalazine (B158345) with thiosemicarbazide, followed by cyclization. More direct methods involve the condensation of a hydrazinophthalazine with carboxylic acids or their derivatives. For instance, a new series of 6-chloro-3-substituted- organic-chemistry.orgnih.govyoutube.comtriazolo[3,4-a]phthalazines was synthesized starting from phthalic anhydride (B1165640), which was converted in several steps to a key intermediate that was then cyclized with various substituted aromatic acids. youtube.com

Tetrazolophthalazine Derivatives via Azide (B81097) Reactions

The construction of a tetrazole ring fused to the phthalazine core, forming a tetrazolophthalazine system, can be achieved through established methods for tetrazole synthesis, primarily involving azide reagents.

One major pathway is the [3+2] cycloaddition reaction between a nitrile and an azide source, such as sodium azide (NaN₃). youtube.com This reaction is often catalyzed by Brønsted or Lewis acids. nih.govyoutube.com To apply this to the this compound system, a cyano-substituted phenylphthalazine precursor would be required. The cyano group on the phthalazine ring would then react with the azide to form the fused tetrazole ring.

An alternative strategy involves the diazotization of a hydrazinophthalazine derivative. iau.ir For example, in a related pyridazine (B1198779) series, a 1-(6-chloropyridazin-3-yl)hydrazine was converted to 6-chlorotetrazolo[1,5-b]pyridazine (B1605628) via diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). iau.ir This method could be adapted to a suitably substituted hydrazinophthalazine, where the exocyclic hydrazine (B178648) is converted into an azide in situ, which then undergoes intramolecular cyclization onto the ring nitrogen to form the fused tetrazole system, such as tetrazolo[5,1-a]phthalazine.

Indazolo-Phthalazine Architectures

The synthesis of indazolo[1,2-b]phthalazine derivatives is often accomplished through multi-component reactions (MCRs). These reactions offer an efficient way to build complex molecular architectures in a single step from simple starting materials.

A well-established method is the one-pot, three-component reaction of phthalhydrazide (B32825) (a common phthalazine precursor), an aromatic aldehyde (such as benzaldehyde (B42025) or a substituted variant), and a 1,3-dicarbonyl compound like dimedone (5,5-dimethylcyclohexane-1,3-dione). youtube.com This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), or other catalysts like cesium chloride. The process involves an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization/dehydration to yield the final 2H-indazolo[2,1-b]phthalazine-trione structure. Using a substituted benzaldehyde allows for the direct incorporation of a phenyl group at the desired position on the newly formed indazole ring.

Other Fused Systems (e.g., Benzpyrazoline)

The fusion of additional heterocyclic rings onto the phthalazine core can significantly alter its electronic and steric properties, leading to novel compounds with unique characteristics. While direct examples of benzpyrazoline fusion with this compound are not extensively documented, the synthesis of related fused systems, such as triazolophthalazines, provides a blueprint for potential synthetic routes.

One established method for creating fused triazole rings involves the reaction of a chlorophthalazine intermediate with a suitable hydrazine derivative. jocpr.com For instance, the synthesis of 6-(substituted)- researchgate.netresearchgate.netnih.govtriazolo[3,4-a]phthalazine derivatives has been reported, starting from a substituted 1-chlorophthalazine. researchgate.netjocpr.com This approach could be adapted for this compound. The key intermediate, 1-chloro-6-phenylphthalazine, could be synthesized and subsequently reacted with various hydrazides to yield a library of 3-substituted-6-phenyl- researchgate.netresearchgate.netnih.govtriazolo[3,4-a]phthalazines.

The general synthetic pathway can be outlined as follows:

Preparation of the Phthalazinone: Synthesis of 6-phenylphthalazin-1(2H)-one from a corresponding o-aroylbenzoic acid derivative.

Chlorination: Conversion of the phthalazinone to 1-chloro-6-phenylphthalazine using a chlorinating agent like phosphorus oxychloride (POCl₃). jocpr.com

Cyclization: Reaction of the chlorophthalazine with a hydrazide (e.g., formic hydrazide, benzoylhydrazine) to achieve cyclization and form the fused triazole ring. jocpr.com

This strategy allows for the introduction of various substituents at the 3-position of the triazolo ring, depending on the choice of the hydrazide, thereby enabling the fine-tuning of the molecule's properties.

| Starting Material | Reagents | Product | Reference |

| 1-Chloro-4-alkoxyphthalazine | Methyl hydrazine carboxylate | 6-Alkoxy- researchgate.netresearchgate.netnih.govtriazolo[3,4-a]phthalazin-3(2H)-one derivatives | jocpr.com |

| 1,4-Dichlorophthalazine (B42487) | Formic hydrazide, then alcohol/phenol | 6-Alkoxy- researchgate.netresearchgate.netnih.govtriazolo[3,4-a]phthalazine derivatives | jocpr.com |

| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Benzoylhydrazine | 6-(4-Phenoxyphenyl)-3-phenyl- researchgate.netresearchgate.netnih.govtriazolo[3,4-a]phthalazine | jocpr.com |

| [4-(1H-Benzimidazol-2-yl)-phthalazin-1-yl]hydrazine | Dicarboxylic acids/esters | Di-[6-(1H-benzimidazol-2-yl)-3- researchgate.netresearchgate.netnih.govtriazolo[3,4-a]phthalazin-3-yl]alkanes | researchgate.net |

This table presents examples of synthetic routes to fused triazolophthalazine systems, which could be analogous for the synthesis of this compound derivatives.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to introduce chirality into the this compound framework is a challenging yet potentially rewarding endeavor for creating novel compounds with specific biological activities or material properties. While the direct stereoselective synthesis of chiral this compound derivatives is not prominently described in the literature, strategies employed for other heterocyclic systems can provide valuable insights.

The introduction of chirality can be envisioned through several approaches:

Asymmetric synthesis of a chiral substituent: A chiral side chain can be introduced onto the phthalazine core. For example, if a substituent on the phenyl ring or at another position of the phthalazine nucleus contains a chiral center, the resulting molecule will be chiral. The synthesis of such derivatives would rely on standard asymmetric synthesis methodologies for the preparation of the chiral substituent prior to its attachment to the phthalazine scaffold.

Resolution of racemates: A racemic mixture of a chiral this compound derivative could be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. This method has been successfully applied to resolve racemic 6-phenyl-4-phenylethynyl-1,4-dihydropyridine derivatives. rsc.org

Use of chiral auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction, after which the auxiliary is removed. This strategy has been employed in the synthesis of chiral dihydropyridines, where a chiral protected glycerol (B35011) moiety was used to facilitate the selective crystallization of a pure diastereomer. rsc.org

A hypothetical approach for the stereoselective synthesis of a chiral this compound derivative could involve the introduction of a chiral center on a side chain attached to the phthalazine ring. For instance, a chiral alcohol could be used to form an ether linkage, or a chiral amine could be used to form an amino-substituted derivative.

| Compound Class | Method | Key Feature | Reference |

| 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines | Diastereomeric ester formation and separation | Use of optically pure glycerol and threitol derivatives as chiral auxiliaries. | rsc.org |

| α-Aminoisobutyric acid | Pd(II)-catalyzed enantioselective C-H arylation | Use of a chiral N-2,6-difluorobenzoyl aminoethyl phenyl thioether ligand. | nih.gov |

| Oligo(o-phenylene)s | Planar chiral [2.2]paracyclophane | Control of axial chirality to form one-handed helical structures. | rsc.org |

This table showcases various methods for achieving stereoselectivity in the synthesis of different classes of chiral molecules, which could inspire strategies for chiral this compound derivatives.

Chemical Reactivity and Mechanistic Pathways of 6 Phenylphthalazine Derivatives

Oxidation Reactions of the Phthalazine (B143731) Nucleus

The phthalazine nucleus, particularly its nitrogen atoms, is susceptible to oxidation. A common transformation involves the formation of phthalazine N-oxides. These can be prepared using various oxidizing agents, although specific examples for 6-phenylphthalazine are less detailed in the provided literature compared to general phthalazine oxidation. For instance, N-oxidation is a known reaction for isoquinoline (B145761) and pyridazine (B1198779) N-oxides, where the triplet state is implicated in oxygen abstraction, while the singlet state leads to isomerizations and rearrangements wur.nl. Deoxygenation of phthalazine N-oxides can be achieved using phosphorus trihalides, such as PBr₃, in refluxing chloroform, regenerating the parent phthalazine thieme-connect.de. While direct oxidation of the this compound aromatic ring itself is less commonly reported, nitration of related phthalazone (B110377) structures can occur under strong acidic conditions thieme-connect.deresearchgate.net.

Reduction Reactions and Hydrogenation Studies

The phthalazine ring can undergo reduction, leading to partially or fully saturated derivatives. Vigorous reduction of phthalazine using zinc and hydrochloric acid can result in ring cleavage, yielding derivatives of o-xylene (B151617) unishivaji.ac.in. More controlled reductions, such as those employing sodium amalgam or catalytic hydrogenation, typically lead to the formation of 1,2,3,4-tetrahydrophthalazine (B88525) unishivaji.ac.inontosight.ai. Catalytic hydrogenation, often using catalysts like palladium on charcoal or Raney nickel, is a standard method for achieving this saturation unishivaji.ac.inontosight.aigoogle.com. Ruthenium-based catalysts have also been employed for the hydrogenation of aromatic rings, including phthalazines google.com. The resulting 1,2,3,4-tetrahydrophthalazine is a saturated heterocyclic compound that lacks the aromaticity of its parent, altering its reactivity profile ontosight.ai.

Nucleophilic Substitution Reactions on Halogenated 6-Phenylphthalazines

Halogenated phthalazines, such as 1-chlorophthalazine (B19308) or 1,4-dichlorophthalazine (B42487), are key intermediates for nucleophilic aromatic substitution (SNAr) reactions thieme-connect.deresearchgate.netjst.go.jpgoogle.com. The SNAr mechanism involves the nucleophilic attack on the aromatic ring, followed by the displacement of a leaving group. This reaction is favored by the presence of electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the intermediate Meisenheimer complex. EWGs are most effective when positioned ortho or para to the leaving group youtube.comwikipedia.org. Fluoride (B91410) is generally the best leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the ring, followed by chloride, bromide, and iodide wikipedia.org.

For example, 1-chlorophthalazine readily reacts with amines like N-methylpiperazine under reflux conditions to yield the corresponding substituted phthalazine thieme-connect.de. Similarly, 1,4-dichlorophthalazine can undergo sequential SNAr reactions with anilines, followed by palladium-catalyzed cross-coupling, to produce diverse 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines researchgate.net. The synthesis of 1-chlorophthalazine itself is typically achieved by treating 1-hydroxyphthalazine or phthalazinones with phosphoryl chloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) unishivaji.ac.injst.go.jpjst.go.jp.

Table 4.3.1: Nucleophilic Aromatic Substitution Reactions of Halogenated Phthalazines

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| 1-Chlorophthalazine | N-methylpiperazine | Reflux, 2 h | 1-(4-Methylpiperazin-1-yl)phthalazine | 73% | thieme-connect.de |

| 1,4-Dichlorophthalazine | Aniline (B41778) | (Specific conditions not detailed) | 4-Anilino-1-chlorophthalazine | 69-95% | researchgate.net |

| 1,4-Dichlorophthalazine | Arylboronic acid | Suzuki coupling (post SNAr) | 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines | 55-78% | researchgate.net |

| 3-Phthalazinone | POCl₃/PCl₅ | Reflux, 4 h | 1-Chlorophthalazine | - | jst.go.jp |

| 1-Chlorophthalazine | Ethyl chloroacetate | (Specific conditions not detailed) | Phthalazinone ethyl acetate (B1210297) derivative | - | jst.go.jp |

| 4-Chloro-6,7-dimethoxyphthalazine | Hydrazine (B178648)/Ammonia | (Specific conditions not detailed) | Corresponding hydrazine/amino phthalazine | - | google.com |

Electrophilic Aromatic Substitution Patterns on the this compound System

Electrophilic aromatic substitution (EAS) on the this compound system is expected to occur on both the phenyl ring and, to a lesser extent, the phthalazine nucleus. The phenyl substituent is an activating group for EAS, directing electrophiles to ortho and para positions. The phthalazine ring, being electron-deficient due to the presence of two nitrogen atoms, is generally deactivated towards electrophilic attack compared to benzene.

Nitration of phthalazine itself, using nitric acid and sulfuric acid, typically yields 5-nitrophthalazine (B1310618) thieme-connect.denih.gov. Studies on substituted phthalazones also show nitration occurring at positions 5 and 8 researchgate.net. For this compound, electrophilic attack on the phenyl ring is more likely. However, specific regiochemical outcomes for EAS on this compound are not explicitly detailed in the provided search results, with some studies focusing on nitration of N-oxides or phthalazone derivatives researchgate.netresearchgate.net.

Condensation Reactions with Carbonyl Compounds

Phthalazine derivatives containing amino or hydrazide functionalities readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form Schiff bases (imines) or hydrazones, respectively. These reactions typically involve the nucleophilic attack of the amine or hydrazide nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule jst.go.jpjst.go.jpscirp.orgfayoum.edu.eg.

For instance, phthalazine acetohydrazide derivatives can react with aromatic aldehydes in pyridine (B92270) to yield Schiff bases fayoum.edu.eg. Similarly, hydralazine (B1673433) hydrochloride can condense with pyrazinyl ketones to form Schiff bases scirp.org. These condensation products can serve as intermediates for further heterocyclic synthesis, such as the formation of oxadiazoles (B1248032) or thiazolidine (B150603) rings fayoum.edu.egactascientific.com.

Table 4.5.1: Condensation Reactions of Phthalazine Derivatives with Carbonyl Compounds

| Phthalazine Derivative | Carbonyl Compound | Solvent/Conditions | Product Type | Yield | Reference |

| Phthalazine acetohydrazide derivative | Aromatic aldehydes | Pyridine, reflux | Schiff bases | Good | fayoum.edu.eg |

| Hydralazine hydrochloride | 2-Acetylpyrazine | Ethanol (B145695), NaOAc, reflux | Schiff base | - | scirp.org |

| Phthalazinone | 4-Methoxybenzaldehyde | EtOH, reflux, 3 h | Schiff bases | 74-80% | jst.go.jp |

| Phthalazine acetohydrazide derivative | Formic acid | Reflux | N'-formyl acetohydrazide | - | fayoum.edu.eg |

Cycloaddition Reactions Involving the Phthalazine Ring System

The phthalazine ring can participate in various cycloaddition reactions, particularly inverse electron-demand Diels-Alder (IEDDA) reactions, where it acts as a diene. These reactions are often facilitated by Lewis acid catalysts, which lower the LUMO energy of the phthalazine, enabling cycloaddition with electron-rich dienophiles such as enamines or cyclooctynes acs.orghkhlr.deresearchgate.netthieme-connect.comthieme-connect.com. These reactions can lead to the formation of complex polycyclic structures, including azocines acs.org.

Phthalazinium ylides are also known to undergo [3+2] dipolar cycloaddition reactions with activated alkynes like methyl propiolate or dimethyl acetylenedicarboxylate (B1228247) (DMAD), yielding pyrrolophthalazine cycloadducts mdpi.commdpi.comresearchgate.net. These reactions can be influenced by heating methods, with microwave or ultrasound irradiation often leading to higher yields and selectivity compared to conventional thermal heating mdpi.commdpi.com. Additionally, [2+2+2] cycloadditions involving siloxy alkynes and phthalazines, promoted by Brønsted acids, have been reported to form unique pentacyclic ring systems nih.gov.

Table 4.6.1: Cycloaddition Reactions of Phthalazine Derivatives

| Phthalazine Derivative | Dienophile/Dipolarophile | Catalyst/Conditions | Product Type | Notes | Reference |

| Phthalazine | Azetine | Boron-based bidentate Lewis acid (BDLA), 110 °C | Arene-annulated eight-membered nitrogen heterocycles | IEDDA followed by thermal ring expansion | acs.org |

| Phthalazine | Cyclooctyne | Boron-based bidentate Lewis acid (BDLA), 40-80 °C | Polycyclic aromatic hydrocarbons | IEDDA, catalyzed; higher temperature/catalyst improves yield | thieme-connect.com |

| Phthalazinium ylides | Methyl propiolate | Conventional TH, MW, or US irradiation | Pyrrolophthalazine cycloadducts | Regiospecific, forms fully aromatized compounds under MW/US | mdpi.commdpi.com |

| Phthalazinium ylides | DMAD | Conventional TH, MW, or US irradiation | Pyrrolophthalazine cycloadducts | Forms mixture of partial and fully aromatized compounds | mdpi.commdpi.com |

| Phthalazine | Siloxy alkyne | Brønsted acid, room temperature | Pentacyclic ring system | [2+2+2] cycloaddition | nih.gov |

Transition Metal-Catalyzed Functionalization and Transformations

Transition metal catalysis plays a significant role in the functionalization of phthalazines. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are widely used to introduce aryl groups onto halogenated phthalazines researchgate.netsci-hub.seacs.org. For example, 1,4-dichlorophthalazine can undergo Suzuki coupling with arylboronic acids after initial nucleophilic substitution to yield complex diarylphthalazines researchgate.net. Palladium catalysts are also employed in oxidative coupling and carbonylation reactions involving phthalazines and related heterocycles researchgate.netsioc-journal.cn.

Ruthenium, rhodium, and iridium catalysts are also utilized for C–H activation, functionalization, and annulation reactions, particularly with phthalazinones rsc.orgresearchgate.netmdpi.com. These reactions can involve ortho-amidation, carbocyclization, and the formation of fused heterocyclic systems rsc.orgresearchgate.net. For instance, ruthenium(II) catalysis can mediate sequential ortho-amidation and intramolecular nucleophilic substitution of 2-aryl-2,3-dihydrophthalazine-1,4-diones with isocyanates to form indazolo[1,2-b]phthalazine-triones researchgate.net.

Iridium complexes containing phthalazine ligands have been investigated for their role in catalytic transfer of magnetization from para-hydrogen via Signal Amplification By Reversible Exchange (SABRE) rsc.orgrsc.org.

Table 4.7.1: Transition Metal-Catalyzed Functionalization of Phthalazine Derivatives

| Reaction Type | Catalyst/Metal | Substrate | Reagent/Coupling Partner | Product Type | Notes | Reference |

| Suzuki Coupling | Palladium | 1,4-Dichlorophthalazine | Arylboronic acids | 4-Aryl-1-chlorophthalazines | Follows SNAr with anilines | researchgate.net |

| C–H Activation/Annulation | Ruthenium(II) | 2-Aryl-2,3-dihydrophthalazine-1,4-diones | Isocyanates | Indazolo[1,2-b]phthalazine-triones | Sequential ortho-amidation and intramolecular nucleophilic substitution | researchgate.net |

| C–H Activation/Functionalization | Rh, Ru, Pd, Ir | Phthalazinones | Various | Functionalized phthalazinones, fused heterocycles | Chelation assistance strategy, diverse transformations | rsc.org |

| Cross-Coupling | Palladium | Heterobiaryl triflates (e.g., quinazoline, phthalazine, picoline) | Silylboronic acid esters | Atropisomers (e.g., 3ra, 3sa, 3ta) | Dynamic kinetic asymmetric C(sp²)–Si cross-coupling, high enantioselectivity (98-99% ee) | acs.org |

| Hydrogenation | Palladium | 1-(3',4'-dimethoxybenzyl)-4-chloro-6,7-dimethoxyphthalazine | H₂ | 1-(3',4'-dimethoxybenzyl)-6,7-dimethoxyphthalazine | Catalytic reduction at room temperature | google.com |

| Para-Hydrogen Transfer | Iridium | Phthalazine | H₂ | Iridium complexes ([Ir(H)₂(IMes)(phth)₃]Cl) | SABRE catalysis, transfer of magnetization | rsc.orgrsc.org |

Compound List

this compound

Phthalazine

4-Phenylphthalazine-1-carbonitrile

5-Nitrophthalazine

Aminophthalazine

1-Chlorophthalazine

1-Phenoxyphthalazine

1-Amino-phthalazine

1-Chloro-7-nitrophthalazine

1-Methoxy-7-nitrophthalazine

1-R-Nitrobenzenesulphonamide phthalazine

1-Sulphanilamidophthalazine

3-Phenylphthalic acid

3-Phenylphthalic anhydride (B1165640)

4-Phenylphthalic acid

1,4-Dihydro-5-phenylphthalazine

1,4-Dihydroxy-6-phenylphthalazine

1,4-Dichloro-6-phenylphthalazine

Phthalic anhydride

Phthalimides

Phthalazine-1,4-diamines

1,4-Dihydrazinophthalazines

1(2H)-Oxo-4-phenylphthalazine-2-acetic acid hydrazide

1(2H)-Oxo-4-phenylphthalizine-2-acetic acid N2-carbethoxyhydrazide

1,4-Dihydroxyphthalazine

4-Hydroxy-N,N'-dimethylphthalhydrazide

3-Aminophthalhydrazide (Luminol)

1-Chloro-4-phthalazone

1-Aminophthalaz-4-one

Phthalazinethione

1-Phenylphthalazine

Phthalazine N-oxides

1-Phenyl-2-(4-phenylphthalazin-1-yl)ethanone (N-oxide 138)

1-Phenyl-2-(4-phenylphthalazin-1-yl)ethanone (deoxygenated product 139)

Phthalazin-1-yl)hydroxylamine

1-(4-Methylpiperazin-1-yl)phthalazine

4-Benzylphthalazin-1-amine

1-Benzyl-4-phenoxyphthalazine

3-Nitrophthalic anhydrides

3-Nitro-N-aminophthalimides

4-Nitrophthalic anhydrides

4-Nitro-N-aminophthalimides

1,2,3,4-Tetrahydrophthalazine

Phthalazine ammonium (B1175870) salts (5, 6)

1,4-Dichlorophthalazine

4-Anilino-1-chlorophthalazine

4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines

Arylboronic acids

Phthalazinone ethyl acetate derivative

4-Chloro-6,7-dimethoxyphthalazine

1-(3',4'-dimethoxybenzyl)-4-chloro-6,7-dimethoxyphthalazine

1-(3',4'-dimethoxybenzyl)-6,7-dimethoxyphthalazine

Phthalazine acetohydrazide derivative

N'-formyl acetohydrazide

Schiff bases

Hydrazones

Pyrrolo[2,1-a]phthalazine derivatives

3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine

2-Aryl-2,3-dihydrophthalazine-1,4-diones

Indazolo[1,2-b]phthalazine-triones

N-aryl phthalazinones

Azetine

Azocine

Siloxy alkynes

Phthalazinium ylides

Methyl propiolate

Dimethyl acetylenedicarboxylate (DMAD)

Pyrrolophthalazine cycloadducts

Heterobiaryl triflates

Silylboronic acid esters

Iridium complexes ([Ir(IMes)(COD)Cl], [Ir(COD)(IMes)(pdz)]Cl, [Ir(COD)(IMes)(phth)]Cl, [Ir(H)₂(COD)(IMes)(pdz)]Cl, [Ir(H)₂(COD)(IMes)(phth)]Cl, [Ir(H)₂(IMes)(pdz)₃]Cl, [Ir(H)₂(IMes)(phth)₃]Cl)

Pyridazine

1,5-cyclooctadiene (B75094) (COD)

Aniline

Arylboronic acids

C-H Activation Methodologies

Direct C–H functionalization has emerged as a powerful synthetic strategy, enabling the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. This approach significantly enhances step and atom economy, aligning with principles of green chemistry thieme-connect.comsigmaaldrich.com. Phthalazine derivatives, owing to the presence of nitrogen atoms, can act as directing groups, facilitating regioselective C–H activation by transition metal catalysts researchgate.netresearchgate.net.

Palladium (Pd) and Iridium (Ir) catalysts are frequently employed for the C–H activation of phthalazine cores. For instance, regioselective C-arylations and C,N-diarylations of phthalazines have been achieved using ligand-driven Pd-catalysis, yielding bi(hetero)aryl products thieme-connect.com. Iridium(III) catalysis has proven effective for C–H cyclization reactions, such as the reaction of N-arylphthalazinones with α-diazotized Meldrum's acid, affording tetracyclic phthalazine derivatives in high yields researchgate.net. Rhodium(III) catalysis has also been instrumental in C–H activation for acylalkylation and annulation reactions of 2-aryl-2,3-dihydrophthalazine-1,4-diones with allyl alcohols researchgate.netresearchgate.net. Furthermore, Ruthenium (Ru) catalysts have been utilized for direct ortho-C–H amidation and carbocyclization reactions of 2-aryl-2,3-dihydrophthalazine-1,4-diones using isocyanates as carbonyl sources researchgate.netresearchgate.net.

The selectivity in these C–H activation processes is often governed by the formation of stable metallacycle intermediates, typically involving 5- or 6-membered rings, with 5-membered cycles often being favored. Steric and electronic factors of both the substrate and the catalyst system play critical roles in determining the regioselectivity of the functionalization sigmaaldrich.com.

Table 1: Representative C-H Activation Methodologies for Phthalazine Derivatives

| Reaction Type | Catalyst(s) | Substrate Type (General) | Coupling Partner/Reagent | Yield (%) |

| C-H Arylation | Pd-catalysis (ligand-driven) | Phthalazines | Aryl halides | N/A |

| C,N-Diarylation | Pd-catalysis (ligand-driven) | Phthalazines | Aryl halides | N/A |

| C-H Cyclization | Ir(III) | N-arylphthalazinones | α-diazotized Meldrum's acid | 98 |

| C-H Acylalkylation | Rh(III) | 2-aryl-2,3-dihydrophthalazine-1,4-diones | Allyl alcohols | High |

| C-H Amidation | Rh(III) | 2-aryl-2,3-dihydrophthalazine-1,4-diones | Dioxazolones | N/A |

| C-H Amidation/Carbocyclization | Ru(II) | 2-aryl-2,3-dihydrophthalazine-1,4-diones | Isocyanates | Good-Excellent |

| C-H Sulfonylation | Pd(OAc)₂, K₂CO₃ | Phthalazine-1,4-diones | Arylsulfonyl chlorides | N/A |

| C-H Halogenation | Pd(OAc)₂, K₂CO₃ | Phthalazine-1,4-diones | N-halosuccinimide | N/A |

| C-H Arylation | Ir(III)/AgSbF₆ | 2-aryl phthalazinediones | 2,3-diphenylcycloprop-2-en-1-ones | Good |

Carbocyclization Reactions

Carbocyclization reactions are vital for constructing cyclic and polycyclic frameworks, often involving the formation of new carbon-carbon bonds within a molecule or between different molecular fragments. Transition metal catalysis plays a significant role in promoting these transformations with high stereoselectivity rsc.org.

In the context of phthalazine chemistry, Ru(II)-catalyzed carbocyclization of 2-aryl-2,3-dihydrophthalazine-1,4-diones with isocyanates has been developed, leading to the formation of substituted indazolo[1,2-b]phthalazine-triones researchgate.netresearchgate.net. Rh(III)-catalyzed C–H activation followed by [4+1] annulation has also been employed, utilizing allyl alcohols as reaction partners to yield indazolo[1,2-b]phthalazine-6,11-diones from 2-aryl-2,3-dihydrophthalazine-1,4-diones researchgate.netresearchgate.netresearchgate.net. Furthermore, intramolecular cyclization of ortho-(formylalkylated)-2,3-dihydrophthalazine-1,4-diones, mediated by Lawesson's reagent, can also lead to fused ring systems researchgate.net. Rh(III)-catalyzed spiroannulation reactions involving 2-aryl-1,4-benzoxazines or 2-aryl-2,3-dihydrophthalazine-1,4-diones with alkynes or ynones, respectively, provide access to complex spirocyclic structures researchgate.netresearchgate.net.

Table 2: Representative Carbocyclization Reactions involving Phthalazine Derivatives

| Reaction Type | Catalyst(s) | Substrate Type (General) | Reaction Partner/Reagent | Yield (%) |

| Carbocyclization | Ru(II) | 2-aryl-2,3-dihydrophthalazine-1,4-diones | Isocyanates | Good-Excellent |

| [4+1] Annulation | Rh(III), Cu(OAc)₂⋅2H₂O | 2-aryl-2,3-dihydrophthalazine-1,4-diones | Allyl alcohols | Moderate |

| Intramolecular Cyclization | Lawesson's reagent | ortho-(formylalkylated)-2,3-dihydrophthalazine-1,4-diones | N/A | Moderate |

| [3+2] Spiroannulation | Rh(III) | 2-aryl-1,4-benzoxazines | 4-hydroxy-2-alkynoates | Good |

| [3+2] Spiroannulation | Ru(II) | 2-aryl-2,3-dihydrophthalazine-1,4-diones | Ynones | Mild |

Cross-Coupling Reactions (e.g., Suzuki Coupling)

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules, including biaryls and conjugated systems libretexts.orgharvard.eduwikipedia.orgtcichemicals.com. This palladium-catalyzed reaction typically involves the coupling of an organoborane (such as a boronic acid or ester) with an organohalide or triflate in the presence of a base libretexts.orgtcichemicals.com. The catalytic cycle generally consists of three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst libretexts.orgwikipedia.org.

While direct examples of Suzuki coupling on this compound are not extensively detailed in the literature, the methodology is widely applied to various heterocyclic systems, including pyridazines, which share structural similarities with phthalazines mdpi.com. Phthalazine derivatives can be functionalized using cross-coupling strategies. For instance, palladium-catalyzed C-H arylation and C,N-diarylation of phthalazines can be considered a form of cross-coupling that directly functionalizes C-H bonds thieme-connect.com. Furthermore, palladium-catalyzed Suzuki-Miyaura coupling has been used to synthesize thienylpyridazine derivatives by coupling bromo-pyridazines with arylboronic acids mdpi.com. Nickel catalysts have also emerged as effective alternatives to palladium for Suzuki-Miyaura couplings, particularly for challenging substrates like aryl chlorides tcichemicals.com.

Table 3: Representative Cross-Coupling Reactions for Phthalazine Functionalization

| Reaction Type | Catalyst(s) | Coupling Partners (General) | Yield (%) |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | 3-bromo-6-(thiophen-2-yl)pyridazine + (hetero)aryl boronic acids | 14-28 |

| Suzuki-Miyaura Coupling | Pd catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) + ligands | Organohalides + Organoboranes | N/A |

| C-H Arylation | Pd-catalysis | Phthalazines + Aryl halides | N/A |

| C-H Diarylation | Pd-catalysis | Phthalazines + Aryl halides | N/A |

| Suzuki-Miyaura Coupling | Ni catalysts (e.g., Ni(COD)₂) | Aryl chlorides + Organoboranes | N/A |

Compound List:

this compound

Phthalazine

Phthalazinone

2-Aryl-2,3-dihydrophthalazine-1,4-dione

N-arylphthalazinone

Phthalazine-1,4-dione

2-Aryl phthalazinedione

2-Aryl-1,4-benzoxazine

4-Hydroxy-2-alkynoate

Isocyanate

Allyl alcohol

Dioxazolone

Ynone

Organoborane

Boronic acid

Boronic ester

Organohalide

Aryl halide

Alkyl halide

Triflate

Arylboronic acid

Heteroaryl boronic acid

Organotrifluoroborate

Pd(OAc)₂

K₂CO₃

N-halosuccinimide

Ir(III)

AgSbF₆

2,3-Diphenylcycloprop-2-en-1-one

Rh(III)

Cu(OAc)₂⋅2H₂O

Lawesson's reagent

Ru(II)

Pd(PPh₃)₄

Na₂CO₃

DME (1,2-dimethoxyethane)

Ethanol

Chloroform

Ni(COD)₂

N-heterocyclic carbene

Organophosphine

Palladacycle

Carbamate

N-bromide

Alkyl bromide

Carbonate

N-amino pyridinium (B92312)

Aromatic pyridine

Amino radical

Radical cation

Sulfinate salt

SO₂

Carbon-centered radical

Azine

Carboxylic acid

Aldehyde

tert-Butoxy radical

Peroxide

Acetone

Carbon dioxide

Methyl radical

Phenyl radical

Fe(II)

Fe(III)

Thiophene

3-Bromo-6-(thiophen-2-yl)pyridazine

POBr₃

Methyl 4-(2-thienyl)-4-oxobutanoate

Hydrazine hydrate (B1144303)

Thienylpyridazinone

Pyridine

Pyridazine

Pyrazine

Quinoxaline

Quinoline

Isoquinoline

Indole

Indazole

Benzodiazine

Diazine

Computational and Theoretical Investigations of 6 Phenylphthalazine Systems

Quantum Chemical Calculations on Electronic Structures

Quantum chemical calculations are fundamental to predicting the electronic properties and geometric parameters of molecular systems. For compounds like 6-phenylphthalazine, these methods elucidate the distribution of electrons and energy levels, which govern the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comnih.gov It provides a balance between accuracy and computational cost, making it suitable for studying medium to large organic molecules. youtube.com DFT calculations, employing functionals like B3LYP or PBEPBE with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry, yielding precise information on bond lengths, bond angles, and dihedral angles. nih.govias.ac.in

These calculations also provide critical insights into the electronic properties through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. ias.ac.in DFT has been successfully applied to various heterocyclic systems to understand their structure-property relationships. mdpi.comresearchgate.net

Table 1: Representative DFT-Calculated Parameters for Aromatic Heterocyclic Systems

| Parameter | Method/Basis Set | Calculated Value | Significance |

| Bond Length (C-N) | PBEPBE/6-311++G(d,p) | ~1.34 Å | Determines molecular geometry and bond strength. |

| Bond Angle (C-N-N) | PBEPBE/6-311++G(d,p) | ~118° | Influences the overall shape and steric properties. |

| HOMO Energy | B3LYP/6-31G(d,p) | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | B3LYP/6-31G(d,p) | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | B3LYP/6-31G(d,p) | 4.7 eV | Relates to chemical stability and electronic transitions. |

Note: The data presented are representative values for similar heterocyclic systems to illustrate the outputs of DFT calculations and may not correspond to this compound itself.

Time-Dependent Density Functional Theory (TDDFT) is a primary computational tool for studying the electronic excited states of molecules. arxiv.orgresearchgate.net It is an extension of ground-state DFT used to predict electronic transition energies, which correspond to the absorption of light in the UV-visible range. uci.edudoi.org This method is invaluable for interpreting experimental absorption spectra by calculating vertical excitation energies and oscillator strengths. semanticscholar.org

For aromatic systems like this compound, TDDFT can predict the wavelengths of maximum absorption (λmax) associated with electronic transitions, such as π→π* and n→π*. The accuracy of these predictions depends on the choice of the functional and basis set. doi.org TDDFT calculations are frequently used to understand the photophysical properties of organic molecules, providing insights into processes like fluorescence and phosphorescence. researchgate.net While highly effective for many applications, TDDFT has known limitations, particularly in accurately describing long-range charge-transfer excitations or certain types of excited states. youtube.comsemanticscholar.org

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful asset for mapping the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. rsc.org By using methods like DFT, researchers can model the potential energy surface of a reaction involving this compound. researchgate.net This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov

The calculated energy barrier (activation energy) derived from the difference in energy between the reactants and the transition state allows for the prediction of reaction kinetics. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the reactants and products. researchgate.net This approach has been instrumental in understanding various organic reaction mechanisms, including asymmetric catalysis and reactions involving non-covalent interactions. rsc.orgresearchgate.net

Conformational Analysis of this compound Derivatives

The biological activity and physical properties of flexible molecules like this compound derivatives are often dictated by their three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule. nih.gov The rotation around the single bond connecting the phenyl and phthalazine (B143731) rings gives rise to different conformers.

Computational methods, often starting with semiempirical methods to scan the potential energy surface followed by higher-level DFT optimizations (e.g., B3LYP/6-31G), can be used to locate the various energy minima corresponding to stable conformers. mdpi.com The relative energies of these conformers are calculated to determine their population distribution at a given temperature. This analysis is crucial for understanding how the molecule interacts with biological targets or organizes in the solid state. chemrxiv.org Nuclear Overhauser Effect (NOE) spectroscopy can be used experimentally to validate the interatomic distances predicted for the predominant conformers in solution. mdpi.com

Prediction of Spectroscopic Properties (excluding basic identification data)

Computational chemistry offers reliable methods for predicting spectroscopic properties that can be directly compared with experimental results. nih.gov For this compound systems, DFT calculations can be used to predict vibrational spectra (Infrared and Raman). The calculation of harmonic vibrational frequencies helps in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, or torsional modes. ias.ac.in

Similarly, as discussed in section 5.1.2, TDDFT is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net By modeling the electronic transitions between the ground and excited states, it is possible to predict the absorption wavelengths and intensities, which are key features of a molecule's UV-Vis spectrum. The close agreement often found between calculated and experimental spectra validates the accuracy of the computational model and the structural assignments. ias.ac.in

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for a Model Aromatic Compound

| Spectroscopic Data | Computational Method | Predicted Value | Experimental Value |

| C=N Stretch Freq. (IR) | PBEPBE/6-311++G(d,p) | 1556 cm⁻¹ | 1552 cm⁻¹ |

| C-C o.p.b. Freq. (Raman) | PBEPBE/6-311++G(d,p) | 615 cm⁻¹ | 615 cm⁻¹ |

| Electronic Transition (UV-Vis) | TD-DFT/B3LYP | 280 nm | 285 nm |

o.p.b. = out-of-plane bending. Note: Data are representative examples from literature on similar compounds to illustrate the predictive power of computational methods. ias.ac.in

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically focus on single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., in solution or a crystal) over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into dynamic processes and intermolecular interactions. dovepress.com

For this compound systems, MD simulations can be used to study how molecules interact with each other and with solvent molecules. mdpi.com These simulations can reveal the nature and strength of non-covalent interactions such as hydrogen bonds, π-π stacking between aromatic rings, and van der Waals forces. dovepress.commdpi.com Understanding these interactions is critical for predicting crystal packing, solubility, and the formation of molecular complexes. scirp.org The results from MD simulations can also inform the design of drug delivery systems or help explain the interactions between a ligand and its biological target.

Applications of 6 Phenylphthalazine in Materials Science

Development of Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Materials

The quest for efficient and stable emissive materials for OLEDs has led to extensive research into iridium(III) complexes, where phthalazine-based ligands play a crucial role.

Iridium(III) Complexes Featuring Phenylphthalazine Ligands

Phenylphthalazine derivatives have been successfully employed as ligands in the synthesis of homoleptic iridium(III) complexes, demonstrating their utility in high-efficiency OLED applications acs.orgresearchgate.netbohrium.com. These complexes, often synthesized through one-pot methods, leverage the strong spin-orbit coupling of iridium to facilitate efficient phosphorescence researchgate.netbeilstein-journals.org. For instance, complexes featuring 1,4-diphenylphthalazine (B161054) as a ligand, such as tris[1,4-bis(phenyl)phthalazine]iridium (Ir(BPPa)₃), have been synthesized and investigated for their electroluminescent properties acs.org. Research has also explored four red homoleptic iridium(III) complexes utilizing steric phenylphthalazine ligands, indicating a broad scope for tuning emission characteristics bohrium.com.

Tuning of Luminescence Properties and Efficiency

The architectural design of phenylphthalazine ligands allows for precise modulation of the photophysical and electroluminescent properties of the resulting iridium(III) complexes researchgate.netacs.orgmdpi.com. By altering the conjugation length of the phenylphthalazine ligand, researchers can tune the emission color. For example, changing the ligand structure from phenylpyridazine to 1,4-diphenylphthalazine has been shown to shift the emission color from green to saturated red acs.org. Furthermore, the introduction of sterically bulky substituents, such as phenolic groups, onto the phenylphthalazine framework can significantly enhance luminescence efficiency. These bulky groups can protect the emissive core from intermolecular interactions, thereby reducing luminescence quenching and improving performance acs.org. Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) methods have been instrumental in rationalizing these structure-property relationships, aiding in the design of more efficient emitters acs.orgacs.org.

Photophysical Properties and Optoelectronic Device Integration

The photophysical characteristics of iridium(III) complexes bearing phenylphthalazine ligands are critical for their integration into optoelectronic devices. These complexes typically exhibit strong phosphorescence, a result of efficient harvesting of both singlet and triplet excitons, which can theoretically lead to 100% internal quantum efficiency beilstein-journals.org. Theoretical investigations into the electronic structures, including frontier molecular orbital (HOMO-LUMO) energy gaps, provide insights into their emissive behaviors and allow for predictions of photoluminescent quantum efficiency acs.orgacs.org.

The precise modulation of triplet state energy distribution, facilitated by ligands like phenylphthalazine, is key to achieving high-efficiency OLEDs, particularly for saturated red emission bohrium.com. The ability to tune emission wavelengths (λmax) and enhance external quantum efficiencies (EQEs) through ligand design is well-documented acs.orgmdpi.com. For instance, complexes with bulky phenolic substituents have demonstrated high EQEs of up to 20.2% and luminescence efficiencies of 18.4 cd A⁻¹ acs.org. The integration of these materials into OLED devices relies on understanding their charge transport properties, excited-state lifetimes, and stability, all of which can be influenced by the molecular design of the phenylphthalazine ligand beilstein-journals.orgmdpi.comresearchgate.net.

Role as Scaffolds in Functional Materials (e.g., Polymers, Sensors)

While the predominant applications of 6-phenylphthalazine derivatives identified in the literature are as ligands in emissive metal complexes for OLEDs, the broader concept of functional materials often involves polymers and sensor technologies 20.210.105mdpi.com. Conjugated polymers, for example, can serve as active components or structural scaffolds in chemical sensors, leveraging their conductivity and charge transport properties 20.210.105. Similarly, advanced polymeric scaffolds are utilized in tissue engineering and biomedical devices, fabricated through techniques like two-photon polymerization nih.govinl.intnih.gov. However, current research does not extensively detail the direct use of this compound itself as a structural scaffold in polymer backbones or as a primary component in sensor materials. Its role in functional materials is primarily observed through its incorporation into organometallic complexes that impart specific emissive or electronic functionalities.

Fluorescent Probes and Imaging Agents

Fluorescent probes are essential tools in biological and medical research for imaging and diagnostics mdpi.commdpi.com. These probes are designed to emit light upon excitation, enabling visualization of specific biological targets or processes plos.orgnih.govnih.gov. While the field of fluorescent probes is vast, encompassing various molecular designs and applications from cellular imaging to hypoxia detection mdpi.complos.orgnih.govnih.gov, there is no direct evidence in the provided search results indicating the use of this compound as a fluorescent probe or imaging agent. Its chemical structure is primarily recognized for its utility in forming luminescent metal complexes rather than acting as a standalone fluorescent reporter molecule.

Catalytic Roles and Applications of 6 Phenylphthalazine and Its Derivatives

Ligand Design in Transition Metal Catalysis

Phthalazine-based ligands have demonstrated significant utility in transition metal catalysis, influencing the activity, selectivity, and stability of catalytic systems. The electronic and steric properties of the phthalazine (B143731) ring, along with the potential for diverse functionalization, allow for fine-tuning of metal complex behavior.

Phthalazine (ptz) itself has been employed as an axial ligand in mononuclear ruthenium catalysts for water oxidation. In these systems, the substitution of pyridine (B92270) ligands with phthalazine ligands led to a remarkable increase in turnover number (TON) to 55,400 and a high turnover frequency (TOF) of 286 s⁻¹ pnas.org. This highlights the impact of the phthalazine ligand's electronic structure on catalytic performance.

Furthermore, dimanganese complexes incorporating phthalazine-based ligands, such as 1,4-di(2′-benzimidazolyl)aminophthalazine (H2L1) and 1,4-di(N-methyl-2′-benzimidazolyl)aminophthalazine (H2L2), have been synthesized and shown to effectively accelerate the disproportionation of hydrogen peroxide researchgate.net. Similarly, diiron(III) complexes featuring 1,4-di-(2′-aryl)aminophthalazine ligands have been utilized as catalysts for the oxidation of alcohols and sulfides, demonstrating the versatility of phthalazine derivatives in redox catalysis researchgate.net. The coordination chemistry of hydrazonophthalazine ligands also plays a role, with their ability to act as strong electron donor ligands and form binuclear metal complexes that exhibit interesting magnetic interactions and find applications in catalysis mdpi.com.

The design of these ligands involves careful consideration of their steric and electronic constraints to optimize interactions with metal centers, thereby dictating the catalytic outcome universiteitleiden.nl.

Phthalazine Derivatives as Catalysts or Co-catalysts in Organic Synthesis

Phthalazine derivatives and related structures have also been employed directly as catalysts or as components of catalytic systems in various organic synthesis reactions, particularly in the preparation of other heterocyclic compounds.

Heterogeneous Catalysis: Nanoparticle-supported catalysts have emerged as efficient and recyclable systems for the synthesis of phthalazine derivatives. For instance, copper ferrite (B1171679) (CuFe2O4) and zirconium pyrophosphate (ZrP2O7) nanoparticles have been used as heterogeneous catalysts for the solvent-free synthesis of phthalazine derivatives, offering good to excellent yields and short reaction times sharif.edu. Similarly, nickel ferrite (NiFe2O4) nanoparticles have served as effective heterogeneous base catalysts for the one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones derpharmachemica.com. Tin oxide (SnO2) nanoparticles have also been employed as heterogeneous catalysts for the synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives under solvent-free conditions d-nb.info. Magnetic nanoparticles functionalized with sulfonic acid groups (SO3H- Fe3O4@SiO2 MNPs) have been utilized as acidic nanocatalysts for similar transformations ijcce.ac.ir.

Homogeneous and Other Catalytic Systems: Various other catalytic systems have been reported. Copper(II) triflate (Cu(OTf)2) has been used as a recoverable acid catalyst for the synthesis of substituted phthalazine-5,10-dione derivatives dergipark.org.tr. Boric acid has proven effective as an inexpensive and eco-friendly catalyst for the one-pot synthesis of pyrazolo phthalazine dione (B5365651) derivatives, often enhanced by microwave irradiation rasayanjournal.co.in. Wet 2,4,6-trichlorotriazine (TCT) has been employed as a catalyst for the synthesis of indazolo[1,2-b]phthalazine-triones and pyrazolo[1,2-b]phthalazine-diones under thermal, solvent-free conditions scielo.org.mx. Furthermore, β-cyclodextrin, p-toluene sulfonic acid (p-TSA), and eggshell powder (ESP) have been utilized as efficient and recyclable catalysts for various one-pot multicomponent reactions leading to phthalazine-containing heterocycles researchgate.netresearchgate.net. Organocatalysts such as nickel chloride, pyridine, and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have also been employed in cascade reactions to synthesize complex phthalazine derivatives nih.gov.

| Catalyst/Catalyst System | Reaction Type | Key Product Class | Yield Range | Conditions |

| Cu(OTf)2 | One-pot condensation | Substituted phthalazine-5,10-diones | Very good | Moderate |

| Boric acid | One-pot four-component condensation | Pyrazolo phthalazine dione derivatives | Excellent | Microwave irradiation |

| CuFe2O4 NPs | One-pot synthesis | 1H-pyrazolo[1,2-b]phthalazine-diones | Good to excellent | Solvent-free |

| NiFe2O4 Nanoparticle | One-pot four-component reaction | 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | Excellent | 55°C |

| SnO2 nanoparticles | One-pot three-component condensation | 2H-indazolo[2,1-b]phthalazine-trione derivatives | Good to excellent | Solvent-free |

| p-TSA | Grinding-assisted, solvent-free | 2H-indazolo[2,1-b]phthalazine-triones | 83-92% | Room temperature |

| Wet TCT | One-pot, solvent-free | Indazolo[1,2-b]phthalazine-triones, Pyrazolo[1,2-b]phthalazine-diones | High | Thermal |

| Eggshell powder (ESP) | Four-component one-pot condensation | Pyrazolo-phthalazine derivatives | High | Green protocol |

| NiCl2, Pyridine, or TBAF | Organocatalytic cascade reaction | Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives | Excellent | - |

Advanced Methodologies for Chemical Transformations (e.g., C-H functionalization)

Phthalazine derivatives and related structures are also implicated in more advanced catalytic methodologies, including C-H functionalization and photocatalysis, enabling efficient and selective bond formations.

C-H Functionalization: Transition metal-catalyzed C-H activation represents a powerful strategy for direct functionalization. Iridium-catalyzed C–H borylation of phthalazine heterobiaryls has been achieved, demonstrating regioselectivity and control over atropisomers nih.gov. Ruthenium(II) catalysts have been employed for the C(sp2)–H functionalization of N-aryl phthalazinones using isocyanates, leading to carbon-nitrogen bond formation and carbocyclization to form substituted indazolo[1,2-b]phthalazine-triones researchgate.net. Rhodium(III) catalysis has also been utilized for C–H bond activation in the acylalkylation of 2-aryl-2,3-dihydrophthalazine-1,4-diones researchgate.netmdpi.com. These methods offer atom-economical routes to complex molecules by directly transforming inert C-H bonds.

Photocatalysis and Metal-Free Strategies: Visible light photocatalysis has enabled novel cascade reactions for phthalazine synthesis. A notable example involves a radical hydroamination followed by a Smiles rearrangement, initiated by visible light photocatalysis, which efficiently produces phthalazine derivatives from ortho-alkynylsulfonohydrazone precursors under mild photoredox conditions scispace.comnih.gov. Metal-free synthetic strategies have also been developed, such as a four-step one-pot process involving light-mediated enolization and Diels–Alder reactions, followed by deprotection and aromatization, to access functionalized phthalazines chemrxiv.org.

| Methodology | Catalyst/System | Substrates | Transformation | Key Outcome/Yield |

| C–H Borylation | [Ir(OMe)(COD)]2/2-aminopyridine | Phthalazine heterobiaryls | C–H borylation | Regioselective, atropisomer control |

| C(sp2)–H Functionalization | Ru(II) | 2-aryl-2,3-dihydrophthalazine-1,4-diones, isocyanates | Carbonylative annulation | Substituted indazolo[1,2-b]phthalazine-triones |

| C–H Activation | Rh(III) | 2-aryl-2,3-dihydrophthalazine-1,4-diones, allyl alcohols | Acylalkylation | High yields |

| Photocatalyzed Cascade | Visible light, photocatalyst | ortho-alkynylsulfonohydrazone precursors | Radical hydroamination/Smiles rearrangement | Phthalazine derivatives, high yields |

| Metal-free Synthesis | Light-mediated | o-methyl benzophenones | Enolization/Diels-Alder, deprotection/aromatization | Functionalized phthalazines |

Compound List:

6-Phenylphthalazine

Phthalazine

1-Phenylphthalazine

4-phenyl-1-phthalazinecarbonitrile

4-phenyl-1(2H)-phthalazinone

1-chloro-4-phenylphthalazine (B158345)

1-(4-methylphenoxy)-4-phenylphthalazine

2-aryl-2,3-dihydrophthalazine-1,4-diones

N-aryl phthalazinones

1,4-diazabutadienes

1,4-di(2′-benzimidazolyl)aminophthalazine (H2L1)

1,4-di(N-methyl-2′-benzimidazolyl)aminophthalazine (H2L2)

1,4-di-(2′-aryl)aminophthalazine

Hydrazonophthalazine ligands

Phthalazine-based ligands

Phthalazinium dicyanomethanides

N-acylphthalazinium chlorides

1,2-dihydrophthalazines

Phthalazones

Piperazic acid homologues

1H-pyrazolo[1,2-b]phthalazine-5,10-diones

2H-indazolo[2,1-b]phthalazine-triones

Phthalazine-based diiron complexes

Dimanganese complexes with phthalazine-based ligands

Ruthenium complexes with phthalazine axial ligands

Cd(II) complexes with hydrazonophthalazine ligands

Phthalazinethione

2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide

Phthalazinones

6 Phenylphthalazine As a Versatile Synthetic Building Block

Precursor for Complex Heterocyclic Ring Systems

6-Phenylphthalazine serves as a valuable precursor for the synthesis of more complex heterocyclic ring systems through various chemical transformations. The inherent reactivity of the phthalazine (B143731) nucleus, combined with the influence of the phenyl substituent, allows for its elaboration into a variety of fused and polycyclic structures.

One of the key reaction types that highlights the utility of the phthalazine core is the Diels-Alder reaction. researchgate.netnih.govmdpi.comlibretexts.orgresearchgate.netmdpi.com In these [4+2] cycloaddition reactions, the pyridazine (B1198779) ring of the phthalazine can act as a diene. While specific studies on this compound are not extensively detailed in readily available literature, the reactivity of the parent phthalazine molecule provides a strong indication of its potential. For instance, phthalazine has been shown to react with various dienophiles, including those containing phosphorus and arsenic, leading to the formation of novel polycyclic compounds. researchgate.net The reaction typically occurs at the pyridazine ring due to its lower aromaticity compared to the benzene ring, which facilitates the cycloaddition process. researchgate.net The presence of the phenyl group at the 6-position is expected to influence the electronics and sterics of the diene system, potentially affecting the regioselectivity and stereoselectivity of the cycloaddition.

Furthermore, the phthalazine scaffold can be a building block for the synthesis of fused heterocyclic systems of medicinal interest. taylorfrancis.com For example, derivatives of pyridazino[4,5-b]indoles, which are structurally related to phthalazines, have been synthesized and investigated for their biological activities. taylorfrancis.com The synthesis of such fused systems often involves the construction of a new ring onto the existing phthalazine core. While the specific use of this compound as a direct precursor in these syntheses is not explicitly documented in the provided search results, its structure suggests its suitability for similar synthetic strategies.

The general synthetic routes to benzo-fused N-heterocycles often involve cyclization reactions of appropriately substituted precursors. organic-chemistry.org this compound, with its distinct substitution pattern, can be envisioned as a starting material for the introduction of functional groups that can then participate in intramolecular cyclization reactions to build additional rings.

Table 1: Examples of Cycloaddition Reactions with Phthalazine Analogs

| Diene | Dienophile | Product Type | Reference |

| Phthalazine | [PCO]⁻ anion | Fused phosphorus-containing heterocycle | researchgate.net |

| Phthalazine | [AsCO]⁻ anion | Fused arsenic-containing heterocycle | researchgate.net |

| 3-(Alkynyl-X)-substituted 4-pyridazinecarbonitriles | Intramolecular alkyne | Fused benzonitriles | mdpi.com |

This table presents examples of cycloaddition reactions with the phthalazine core or its derivatives, illustrating the potential reactivity of this compound.

Intermediate in the Synthesis of Diverse Organic Molecules